2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
The compound with the molecular formula 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the use of bromination reactions, where bromine is introduced into the molecule under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, bromination reactions may require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a suitable solvent and catalyst.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce brominated derivatives, while reduction reactions may yield de-brominated products.
Scientific Research Applications
2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include other brominated organic molecules or compounds with similar functional groups. The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical properties, which may differ from those of related compounds.
List of Similar Compounds
C16H18ClNO5S2: A chlorinated analog with similar chemical properties.
C16H18FNO5S2: A fluorinated analog with potential differences in reactivity and biological activity.
C16H18INo5S2: An iodinated analog with distinct chemical and physical properties.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5S2/c1-22-12-4-3-11(9-13(12)23-2)7-8-18-15(19)10-25(20,21)16-6-5-14(17)24-16/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGFIGLZNLHESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=C(S2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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